N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide
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Overview
Description
N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide is an organic compound that belongs to the class of amides It features a benzyl group, two 4-fluorophenyl groups, and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide typically involves the following steps:
Formation of the Benzyl Amine Intermediate: This can be achieved by reacting benzyl chloride with ammonia or a primary amine.
Introduction of the 4-Fluorophenyl Groups: This step involves the reaction of the benzyl amine intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Hydroxyacetamide Moiety: The final step involves the reaction of the intermediate with glyoxylic acid or its derivatives under controlled conditions to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,2-diphenyl-2-hydroxyacetamide: Similar structure but without the fluorine atoms.
N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-benzyl-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO2/c22-18-10-6-16(7-11-18)21(26,17-8-12-19(23)13-9-17)20(25)24-14-15-4-2-1-3-5-15/h1-13,26H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOQRTIHXWCYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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